(R,S)-2-N-Boc-3-Phenylpropyl cyanide
Description
Significance of Chiral Aminonitriles in Contemporary Organic Synthesis
Chiral α-aminonitriles are a class of bifunctional compounds that serve as highly valuable intermediates in the synthesis of a wide array of organic molecules. wikipedia.orgnih.gov Their importance is underscored by their role as direct precursors to α-amino acids, which are the fundamental building blocks of peptides and proteins. google.com The Strecker synthesis, a classic method for preparing α-aminonitriles, highlights their foundational role in amino acid synthesis. wikipedia.orgorganic-chemistry.org Beyond amino acids, the nitrile and amino functionalities of these compounds can be chemically transformed into various other groups, making them versatile synthons for the construction of nitrogen-containing heterocycles and natural products. wikipedia.orgnih.gov The stereochemistry at the α-carbon is often crucial for the biological activity of the final target molecule, making the synthesis of enantiomerically pure or enriched aminonitriles a key focus in modern synthetic chemistry.
Overview of the N-Boc Protecting Group in Amine Chemistry
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. google.com Its popularity stems from its ability to render the amine nucleophilically and basicity inert under a broad range of reaction conditions, while being readily removable under mild acidic conditions. google.com This orthogonality to many other protecting groups allows for selective deprotection strategies in complex multi-step syntheses. The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Its removal is often achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which leads to the formation of the unstable carbamic acid that readily decarboxylates to release the free amine.
Structural Elucidation and Contextualization of (R,S)-2-N-Boc-3-Phenylpropyl cyanide
This compound, with the chemical formula C₁₄H₁₈N₂O₂, is a racemic mixture containing equal amounts of the (R) and (S) enantiomers. The structure features a central chiral carbon atom bonded to four different substituents: a cyano group (-CN), a benzyl (B1604629) group (-CH₂Ph), a hydrogen atom, and a Boc-protected amino group (-NHBoc). The presence of the phenylpropyl moiety makes this compound a direct precursor to the amino acid phenylalanine and its derivatives. The N-Boc group provides a stable, yet readily cleavable, protection for the amino functionality, facilitating various chemical transformations at the nitrile group without affecting the amine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | tert-butyl (1-cyano-2-phenylethyl)carbamate |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Chirality | Racemic ((R,S)-mixture) |
Challenges and Opportunities in the Stereocontrolled Synthesis and Derivatization of Amino Nitriles
A primary challenge in the synthesis of compounds like 2-N-Boc-3-Phenylpropyl cyanide lies in the control of stereochemistry. While racemic synthesis is often straightforward, the preparation of enantiomerically pure forms typically requires either the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.gov The classic Strecker synthesis, for instance, yields a racemic mixture of aminonitriles. wikipedia.orgpearson.com To obtain a single enantiomer, resolution techniques or asymmetric variations of the Strecker reaction are necessary.
Opportunities in this field are vast. The development of more efficient and selective catalysts for the asymmetric synthesis of aminonitriles is an active area of research. organic-chemistry.org Furthermore, the derivatization of the nitrile group in N-Boc protected aminonitriles opens up avenues for the synthesis of a wide range of functionalized molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, all while the amino group remains protected. This versatility makes these compounds powerful intermediates in medicinal chemistry and materials science.
Detailed Research Findings
The synthesis of racemic this compound can be achieved through a couple of primary routes.
One common method is a modification of the Strecker synthesis. wikipedia.orgpearson.com This would involve the reaction of phenylacetaldehyde (B1677652) with a source of ammonia (B1221849) (like ammonium (B1175870) chloride) and a cyanide salt (such as sodium or potassium cyanide) to form the racemic α-aminonitrile, 2-amino-3-phenylpropanenitrile. This intermediate would then be protected with di-tert-butyl dicarbonate to yield the final product.
Alternatively, a synthetic route analogous to the preparation of the pure enantiomers can be employed. orgsyn.org This would involve the synthesis of a racemic precursor, such as 2-hydroxy-1-phenylethylamine, which would first be N-protected with the Boc group. The hydroxyl group would then be converted into a good leaving group, such as a mesylate. Subsequent nucleophilic substitution with a cyanide salt would yield the racemic this compound. orgsyn.org
While specific derivatization studies on this compound are not extensively documented in readily available literature, the reactivity of its functional groups is well-established. The nitrile group can undergo hydrolysis under acidic or basic conditions to yield N-Boc-phenylalanine. Reduction of the nitrile, for example with lithium aluminum hydride or catalytic hydrogenation, would lead to the corresponding 1,2-diamine derivative. The N-Boc group can be readily removed with a strong acid like trifluoroacetic acid to expose the primary amine, which can then be further functionalized.
Table 2: Key Synthetic Intermediates and Reagents
| Compound Name | Role in Synthesis |
| Phenylacetaldehyde | Aldehyde precursor in Strecker synthesis |
| Ammonium Chloride | Ammonia source in Strecker synthesis |
| Sodium Cyanide | Cyanide source |
| Di-tert-butyl dicarbonate | Boc-protecting group source |
| (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate | Chiral precursor for enantioselective synthesis |
| Triethylamine | Base used in protection and mesylation steps |
| Methanesulfonyl chloride | Reagent for converting hydroxyl to mesylate leaving group |
Compound Names Mentioned in this Article
Properties
CAS No. |
159025-89-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Synonyms |
(R,S)-2-N-Boc-3-Phenylpropyl cyanide |
Origin of Product |
United States |
Synthetic Methodologies for R,s 2 N Boc 3 Phenylpropyl Cyanide and Its Enantiomers
Retrosynthetic Strategies for N-Boc-α-Aminonitriles
The retrosynthetic analysis of N-Boc-α-aminonitriles, such as (R,S)-2-N-Boc-3-Phenylpropyl cyanide, typically involves the disconnection of the cyano group, leading back to an N-Boc protected imine intermediate. This imine, in turn, can be conceptually derived from the corresponding aldehyde (3-phenylpropanal) and a source of ammonia (B1221849) or an ammonia equivalent, with the Boc (tert-butoxycarbonyl) group being introduced to protect the amine functionality. The Boc group is a cornerstone in modern organic synthesis, particularly in peptide and amino acid chemistry, due to its stability under a range of reaction conditions and its facile removal under mildly acidic conditions. numberanalytics.com
This primary disconnection highlights the Strecker reaction and its variants as the most direct synthetic routes. An alternative retrosynthetic approach involves the disconnection of a sulfone group from an α-amidosulfone precursor, which serves as a stable, crystalline equivalent of the reactive N-Boc imine. tandfonline.comresearchgate.net This strategy offers advantages in handling and purification of intermediates.
Classical and Modern Strecker Reaction Variants for Racemic Synthesis
The Strecker synthesis, first reported in 1850, remains one of the most efficient methods for preparing α-amino acids and their nitrile precursors. numberanalytics.comwikipedia.orgyoutube.com The reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source. acs.orgnih.gov For the synthesis of this compound, this would involve 3-phenylpropanal, an ammonia source, and a cyanide source, followed by N-protection. More direct modern variants often utilize N-Boc protected imines or perform the reaction in a way that allows for direct N-Boc protection.
Optimized Reaction Conditions and Reagent Selection
The efficiency of the Strecker reaction is highly dependent on the choice of reagents and reaction conditions. numberanalytics.com Catalysts, solvents, and the specific cyanide source can significantly influence reaction rates and yields. While the classical Strecker synthesis often uses hydrogen cyanide (HCN) and ammonia, modern procedures frequently employ safer and more manageable reagents. masterorganicchemistry.com
For the synthesis of N-acylated α-aminonitriles, studies have shown that potassium cyanide (KCN) can be a highly effective cyanide source, often not requiring an additional catalyst. acs.org The choice of solvent can also be critical, with some protocols favoring polar solvents to facilitate the dissolution of cyanide salts, while others have been developed under solvent-free conditions. organic-chemistry.orgnih.gov Lewis acids or organocatalysts can be employed to activate the imine intermediate towards nucleophilic attack by the cyanide ion. nih.govresearchgate.net
Table 1: Optimization of Strecker Reaction Conditions for α-Aminonitrile Synthesis A representative selection of conditions reported for the synthesis of various α-aminonitriles, applicable to the synthesis of this compound.
| Catalyst | Cyanide Source | Solvent | Temperature | Yield (%) | Reference |
| Indium (10 mol%) | TMSCN | Water | Room Temp | 79-98 | nih.gov |
| Sulfated polyborate | TMSCN | Solvent-free | Room Temp | up to 99 | mdpi.com |
| Aqueous Formic Acid | TMSCN | Ethanol | Room Temp | High | researchgate.net |
| None | KCN | Various | Room Temp | up to 94 | acs.org |
| Montmorillonite KSF | TMSCN | Solvent-free | Not specified | Excellent | organic-chemistry.org |
TMSCN = Trimethylsilyl cyanide
Cyanide Source Evaluation and Reaction Kinetics
Hydrogen Cyanide (HCN): The original, highly effective but extremely toxic and volatile reagent. youtube.com
Alkali Metal Cyanides (NaCN, KCN): Inexpensive and common sources, but their poor solubility in many organic solvents can necessitate the use of phase-transfer catalysts or aqueous/biphasic conditions. acs.orgnih.gov
Trimethylsilyl Cyanide (TMSCN): A more soluble and often more reactive cyanide source in organic solvents. It is frequently used in modern Strecker protocols, often in the presence of a catalyst to facilitate the transfer of the cyanide group. nih.govmdpi.com
Potassium Hexacyanoferrates: These have been explored as non-toxic substitutes for traditional cyanide sources, offering a greener alternative for the Strecker reaction. rsc.org
The reaction mechanism typically involves the initial formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile. wikipedia.orgmasterorganicchemistry.com The rate-determining step can vary depending on the specific substrates and conditions. The use of pre-formed N-Boc imines can simplify the reaction kinetics to a two-component system, allowing for more controlled addition of the cyanide source.
Synthesis via N-Boc-α-Amidosulfones and Related Precursors
An effective alternative to the direct Strecker condensation involves the use of N-Boc-α-amidosulfones as stable, crystalline precursors. tandfonline.comresearchgate.net This two-step approach first involves the condensation of an aldehyde (e.g., 3-phenylpropanal), a carbamate (B1207046) (e.g., tert-butyl carbamate), and a sulfinic acid (e.g., p-toluenesulfinic acid) to form the stable α-amidosulfone. nih.gov
In the second step, the sulfone group is displaced by cyanide. This substitution is believed to proceed through an in-situ generated N-acylimine intermediate. acs.org This method provides a convenient route to N-Boc-protected α-aminonitriles in good yields. tandfonline.com The reaction can be carried out using potassium cyanide under phase-transfer conditions or in suitable solvents like 2-propanol. tandfonline.comresearchgate.net
Table 2: Synthesis of N-Boc-α-Aminonitriles from α-Amidosulfones Data adapted from a study on the synthesis of various N-Boc-α-aminonitriles from their corresponding amidosulfone precursors. tandfonline.com
| Aldehyde Precursor | Cyanide Source | Conditions | Yield of Aminonitrile (%) |
| Benzaldehyde | KCN | PTC, CH₂Cl₂/H₂O, rt | 89 |
| 4-Chlorobenzaldehyde | KCN | PTC, CH₂Cl₂/H₂O, rt | 91 |
| 2-Naphthaldehyde | KCN | 2-Propanol, reflux | 82 |
| Isovaleraldehyde | KCN | PTC, CH₂Cl₂/H₂O, rt | 85 |
PTC = Phase Transfer Catalysis
Enantioselective Approaches to (R)- or (S)-2-N-Boc-3-Phenylpropyl cyanide
The synthesis of enantiomerically pure α-aminonitriles is of significant interest for the preparation of chiral amino acids and pharmaceuticals. This is primarily achieved through asymmetric Strecker reactions, which can be broadly categorized into two strategies: the use of a chiral auxiliary or the use of a chiral catalyst. mdpi.comacs.org
Asymmetric Strecker Reactions with Chiral Catalysts
The use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the addition of cyanide to an achiral imine is a highly efficient and atom-economical approach. nih.gov A variety of chiral catalysts have been developed for this purpose.
Thiourea-based catalysts: Chiral thiourea (B124793) derivatives have emerged as powerful organocatalysts for the asymmetric Strecker reaction. nih.gov These catalysts can activate the imine through hydrogen bonding, facilitating a stereoselective attack of the cyanide nucleophile. For instance, N-benzhydryl-substituted amido-thiourea catalysts have been shown to be effective in the hydrocyanation of imines, providing high yields and enantiomeric excesses. nih.gov
Cinchona alkaloid derivatives: Modified cinchona alkaloids are another important class of catalysts for enantioselective additions to imines. nih.gov These bifunctional catalysts can engage in hydrogen bonding to activate both the imine and the cyanide source. Dihydroquinidine-based catalysts have been successfully employed in the addition of masked acyl cyanides to N-Boc-aldimines, affording products with high enantioselectivity. nih.gov
Metal-based catalysts: Chiral metal complexes, such as those based on titanium or aluminum, have also been developed for the enantioselective cyanation of imines. mdpi.comorganic-chemistry.org These catalysts act as chiral Lewis acids, coordinating to the imine to create a chiral environment that directs the incoming cyanide nucleophile to one face of the imine.
Table 3: Examples of Catalytic Asymmetric Strecker Reactions A summary of catalyst systems and their effectiveness in producing enantioenriched α-aminonitriles.
| Catalyst Type | Chiral Catalyst Example | Cyanide Source | Enantiomeric Excess (ee %) | Reference |
| Thiourea | Chiral Amido-thiourea | KCN/AcOH | High | nih.gov |
| Cinchona Alkaloid | Dihydroquinidine derivative | Masked Acyl Cyanide | up to 97.5:2.5 er | nih.gov |
| Guanidine | Chiral Bicyclic Guanidine | HCN | High | nih.gov |
| Metal Complex | Ti-based catalyst | TMSCN | up to 99 | mdpi.com |
er = enantiomeric ratio
These enantioselective methods provide a powerful toolkit for accessing specific enantiomers of 2-N-Boc-3-Phenylpropyl cyanide, paving the way for the synthesis of optically pure, complex molecules.
Chemoenzymatic and Biocatalytic Routes Utilizing Hydrolases or Transaminases
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. Enzymes such as hydrolases and transaminases are particularly valuable for the asymmetric synthesis of chiral amines and their derivatives.
Hydrolase-Catalyzed Kinetic Resolution:
Lipases, a class of hydrolases, are widely employed for the kinetic resolution of racemic mixtures. In a typical kinetic resolution of a racemic alcohol or amine, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. While direct resolution of this compound has not been extensively reported, the principle can be applied to a suitable precursor, such as the corresponding racemic alcohol, tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. The enzyme would catalyze the enantioselective acylation of this alcohol, and the resulting ester could be separated from the unreacted alcohol enantiomer. Subsequent conversion of the separated enantiomers to the target nitrile would yield the desired (R)- and (S)-2-N-Boc-3-Phenylpropyl cyanide.
The efficiency of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is crucial for obtaining products with high enantiomeric excess (ee).
Table 1: Illustrative Data for Hydrolase-Catalyzed Kinetic Resolution of a Precursor Alcohol
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |
| Candida antarctica Lipase B (CAL-B) | Vinyl acetate (B1210297) | Toluene | 50 | >99 (ester) | >200 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Diisopropyl ether | 48 | 95 (alcohol) | ~50 |
| Candida rugosa Lipase (CRL) | Acetic anhydride | Tetrahydrofuran | 52 | 88 (ester) | ~20 |
Note: This data is illustrative and based on typical results for the kinetic resolution of similar secondary alcohols.
Transaminase-Mediated Asymmetric Synthesis:
Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. An (R)- or (S)-selective transaminase can be used to directly synthesize the corresponding enantiomer of the target amine with high enantiopurity. For the synthesis of (R)- or (S)-2-N-Boc-3-Phenylpropyl cyanide, a suitable precursor ketone, 1-phenyl-3-(N-Boc-amino)propan-2-one, could be subjected to asymmetric reductive amination using a transaminase. The choice of the enzyme (R- or S-selective) would determine the stereochemistry of the resulting amine.
The reaction requires an amino donor, such as isopropylamine (B41738) or alanine (B10760859), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). The process can be driven to completion by removing the ketone byproduct, for example, by using a lactate (B86563) dehydrogenase/NADH system when alanine is the amino donor.
Table 2: Representative Results for Transaminase-Mediated Asymmetric Synthesis
| Transaminase Type | Substrate | Amino Donor | Conversion (%) | Product ee (%) |
| (R)-selective TA | 1-phenyl-3-(N-Boc-amino)propan-2-one | Isopropylamine | >95 | >99 |
| (S)-selective TA | 1-phenyl-3-(N-Boc-amino)propan-2-one | D-Alanine | >90 | >99 |
Note: This data is hypothetical and based on the performance of modern transaminases with similar substrates.
Chiral Auxiliary-Mediated Asymmetric Induction
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in a wide range of asymmetric reactions. wikipedia.orgwilliams.edunih.gov
For the synthesis of this compound, an Evans-type chiral auxiliary can be employed to control the stereochemistry of an alkylation reaction. For instance, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with a suitable electrophile.
A potential synthetic route could involve the acylation of an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acid derivative. The resulting imide is then subjected to a diastereoselective alkylation or a Michael addition, followed by removal of the chiral auxiliary to furnish the desired enantiomer of the target compound. The stereochemical outcome is dictated by the stereochemistry of the chiral auxiliary and the reaction conditions. williams.edu
Table 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | NaHMDS | >95:5 | 85 |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | LDA | >98:2 | 90 |
Note: This data is based on established protocols for the diastereoselective alkylation of Evans auxiliaries with similar electrophiles.
Diastereoselective Synthesis through Substrate Control
Diastereoselective synthesis relies on the presence of a stereocenter within the substrate to influence the formation of a new stereocenter. This approach can be highly effective when the existing stereocenter exerts a strong directing effect.
In the context of synthesizing this compound, a diastereoselective cyanation of a chiral precursor could be a viable strategy. For example, starting from an enantiomerically pure N-Boc-phenylalaninol, the hydroxyl group can be converted into a leaving group or activated for nucleophilic substitution by a cyanide source. The inherent chirality of the N-Boc-phenylalaninol backbone would direct the approach of the cyanide nucleophile, leading to the preferential formation of one diastereomer.
The level of diastereoselectivity would depend on the nature of the leaving group, the cyanide source (e.g., TMSCN, KCN), and the reaction conditions (solvent, temperature, Lewis acid).
Table 4: Hypothetical Diastereoselective Cyanation of an N-Boc-Phenylalaninol Derivative
| Precursor | Cyanide Source | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-N-Boc-3-phenylalaninol mesylate | KCN | 18-Crown-6 | 70:30 | 65 |
| (S)-N-Boc-3-phenylalaninol | TMSCN | BF₃·OEt₂ | 85:15 | 75 |
Note: This data is illustrative and represents plausible outcomes for such a diastereoselective reaction based on general principles of substrate control.
Process Optimization and Scalability Considerations for Industrial Synthesis
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability.
For the synthesis of this compound, process optimization would focus on:
Catalyst Loading and Reusability: In chemoenzymatic routes, minimizing the enzyme loading and developing effective immobilization and recycling protocols are crucial for reducing costs. For chiral auxiliary-based methods, the efficient recovery and reuse of the auxiliary are paramount. researchgate.net
Reaction Concentration and Solvent Selection: Increasing the reaction concentration (titer) is desirable to improve throughput and reduce solvent waste. The choice of solvent should balance reaction performance with safety, environmental impact, and ease of product isolation.
Reagent Selection and Stoichiometry: Utilizing less hazardous and more cost-effective reagents is a key consideration. For instance, in cyanation reactions, safer alternatives to HCN, such as acetone (B3395972) cyanohydrin or KCN with a proton source, are often preferred on a large scale. nih.gov Optimizing the stoichiometry of reagents minimizes waste and simplifies purification.
Downstream Processing: The development of robust and scalable purification methods, such as crystallization-induced dynamic resolution or direct crystallization of the desired product, is critical to avoid chromatography, which is often not feasible for large-scale production. nih.gov
Telescoping of Steps: Combining multiple reaction steps into a one-pot or flow process can significantly improve efficiency by reducing the number of workups and isolations.
Table 5: Key Parameters for Industrial Scale-Up Consideration
| Parameter | Laboratory Scale | Industrial Scale Target |
| Substrate Concentration | 0.1 - 0.5 M | > 1 M |
| Catalyst Loading | 1 - 10 mol% | < 0.1 mol% (catalytic) / High recovery (auxiliary) |
| Solvent Usage | High dilution | Concentrated / Solvent recycling |
| Purification Method | Chromatography | Crystallization / Distillation |
| Cycle Time | 24 - 48 hours | < 12 hours |
The successful industrial synthesis of this compound would likely involve a multi-pronged approach to process optimization, potentially combining the high selectivity of biocatalysis or chiral auxiliaries with efficient and scalable chemical transformations.
Chemical Transformations and Reactivity Profile of R,s 2 N Boc 3 Phenylpropyl Cyanide
Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group in (R,S)-2-N-Boc-3-Phenylpropyl cyanide is a key site for chemical modification. It can undergo hydrolysis, reduction, and nucleophilic additions, providing access to a variety of functional derivatives.
Hydrolytic Pathways to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.comlibretexts.org This process can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. youtube.comaklectures.com This initially forms an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com For this compound, this pathway would lead to the formation of (R,S)-2-N-Boc-3-phenylpropylamide, and ultimately to (R,S)-N-Boc-3-amino-4-phenylbutanoic acid. squarix.de
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This forms an intermediate which, after protonation, also yields the amide. chemistrysteps.com Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt under basic conditions. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is necessary. libretexts.org The selective hydration of nitriles to amides can be achieved using reagents like sodium hydroxide under controlled conditions. rsc.org
Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. Nitrilases can catalyze the direct conversion of nitriles to carboxylic acids, while nitrile hydratases yield amides. Studies on related N-Boc protected β-amino nitriles have demonstrated that whole cells of microorganisms such as Rhodococcus sp. can effectively hydrolyze the nitrile group to the corresponding amide and acid, showcasing the potential for biocatalytic routes that are compatible with the acid-labile N-Boc protecting group. researchgate.net
Reductive Transformations to Amines (e.g., Phenylpropylamine Derivatives)
The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, (R,S)-N-Boc-1,4-diamino-2-phenylbutane. This transformation is crucial for the synthesis of polyamines and other amine-containing structures. A variety of reducing agents can be employed for this purpose.
Catalytic hydrogenation is a widely used method for nitrile reduction. dundee.ac.uk Catalysts such as Raney-nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2) are effective. dundee.ac.uknih.gov For N-Boc protected nitriles, palladium-activated Raney-nickel has been shown to be a particularly effective catalyst for the reduction of nitriles to primary amines without affecting the Boc-protecting group. dundee.ac.uknih.govelectronicsandbooks.com The reaction is typically carried out under a hydrogen atmosphere in a solvent like ethanol. electronicsandbooks.com
Table 1: Catalytic Hydrogenation of N-Boc Protected Nitriles
| Substrate | Catalyst | Solvent | Pressure (psi) | Time (h) | Product | Yield (%) | Reference |
| N-Boc-(cyanomethyl)amine | Raney-Nickel | EtOH/water, NaOH | 45 | 8-15 | N-Boc-1,2-diaminoethane | 80-90 | electronicsandbooks.com |
| N-Boc-(2-cyanoethyl)amine | Raney-Nickel | EtOH/water, NaOH | 45 | 8-15 | N-Boc-1,3-diaminopropane | 80-90 | electronicsandbooks.com |
| N-Boc-(3-cyanopropyl)amine | Raney-Nickel | EtOH/water, NaOH | 45 | 8-15 | N-Boc-1,4-diaminobutane | 80-90 | electronicsandbooks.com |
| Various N-Boc protected nitriles | Palladium activated Raney-Nickel | Methanol (B129727) | 50 | 15-20 | Corresponding primary amines | 85-95 | electronicsandbooks.com |
Complex metal hydrides such as lithium aluminum hydride (LiAlH4) can also be used for nitrile reduction. However, these reagents are often too reactive and can lead to the formation of byproducts or difficulties in product isolation due to the formation of metal chelates. electronicsandbooks.com Diastereoselective reductions of related N-Boc-protected keto-esters have been achieved using various boron- and aluminum-based reducing agents, suggesting the potential for stereocontrolled reductions of the nitrile group in this compound under specific conditions. nih.gov
Nucleophilic Additions (e.g., Grignard or Organolithium Reagents)
The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction provides a powerful method for the formation of new carbon-carbon bonds.
Table 2: General Reaction of Grignard Reagents with Nitriles
| Nitrile Substrate | Grignard Reagent | Product after Hydrolysis | Reference |
| Benzonitrile | n-Butylmagnesium bromide | Butyrophenone | masterorganicchemistry.com |
| Acetonitrile | Phenylmagnesium bromide | Acetophenone | masterorganicchemistry.com |
Cycloaddition Reactions and Heterocycle Formation
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various nitrogen-containing heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction can be performed with organic azides or azide (B81097) salts.
Another important cycloaddition is the reaction with nitrile oxides to form isoxazolines. This 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocycles.
Transformations Involving the N-Boc Protected Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic or thermal conditions.
Selective Deprotection Strategies (Acid-catalyzed, Thermal)
The removal of the Boc group from this compound to yield (R,S)-2-amino-3-phenylpropyl cyanide is a key step in many synthetic sequences. This can be achieved through several methods, with acid-catalyzed and thermal deprotection being the most common.
Acid-catalyzed Deprotection: The Boc group is readily cleaved under acidic conditions. fishersci.co.uk Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is frequently used for this purpose. scribd.comcommonorganicchemistry.com The reaction is typically fast, often completing within a few hours at room temperature. fishersci.co.ukcommonorganicchemistry.com Hydrochloric acid (HCl) in solvents such as dioxane, methanol, or ethyl acetate (B1210297) is also a common reagent for Boc deprotection. nih.gov The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine. fishersci.co.uk
Table 3: Acid-Catalyzed Deprotection of N-Boc Amines
| Reagent | Solvent | Temperature | Time | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 h | commonorganicchemistry.com |
| 4M HCl | Aqueous solution | Room Temperature | 2 h | fishersci.co.uk |
| Oxalyl chloride/Methanol | Methanol | Room Temperature | 1-4 h | nih.gov |
Thermal Deprotection: The Boc group can also be removed by heating, often at temperatures above 150 °C. acsgcipr.org This method avoids the use of strong acids, which can be advantageous for substrates with acid-sensitive functional groups. The deprotection can be carried out in various solvents, with polar solvents like methanol and 2,2,2-trifluoroethanol (B45653) (TFE) often giving better results and allowing for lower reaction temperatures compared to less polar solvents like toluene. acs.orgnih.gov Continuous flow reactors can be used to achieve efficient thermal deprotection at high temperatures and with controlled residence times. acs.orgnih.gov The efficiency of thermal deprotection is also dependent on the nature of the amine, with aryl N-Boc groups generally being more labile than alkyl N-Boc groups. acs.org
Table 4: Thermal Deprotection of N-Boc Amines in Different Solvents
| Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc Imidazole (B134444) | TFE | 120 | 20 min | >95 | acs.org |
| N-Boc Imidazole | Methanol | 120 | 25 min | >95 | acs.org |
| N-Boc Aniline | TFE | 240 | 30 min | 93 | acs.org |
| N-Boc Aniline | Methanol | 240 | 30 min | 88 | acs.org |
| N-Boc Phenethylamine | TFE | 240 | 90 min | >94 | acs.org |
Functionalization and Derivatization at the Nitrogen Atom
The N-Boc group is a cornerstone of modern peptide synthesis and organic chemistry due to its robustness under a wide range of conditions and its facile, clean removal under acidic conditions. Functionalization at the nitrogen atom of this compound primarily involves the deprotection of the Boc group to liberate the free amine, which can then be subjected to a variety of derivatization reactions.
The Boc group is exceptionally stable towards most nucleophiles and bases, which allows for selective manipulation of other functional groups within the molecule. nih.gov However, it is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. nih.gov This deprotection yields the corresponding primary amine, 2-amino-3-phenylpropyl cyanide, as a salt.
Once the amine is unmasked, it can undergo a wide array of functionalization reactions:
N-Acylation: The free amine can be acylated using various acylating agents (acid chlorides, anhydrides) to form different amides.
N-Alkylation: The amine can be alkylated to form secondary or tertiary amines, although this can be challenging to perform selectively.
Alternative Protection: The free amine can be protected with a different protecting group (e.g., Cbz, Fmoc), which is a common strategy in multi-step synthesis to accommodate different reaction conditions. acs.org
A direct, one-pot transformation of an N-Boc amine to a different amide has also been explored. For instance, methodology using oxalyl chloride has been developed for the deprotection of N-Boc groups, which could serve as a model for direct transformation into other amides, though specific application to this nitrile has not been detailed. nih.gov
The following table summarizes the common deprotection strategies for the N-Boc group, which is the prerequisite for further derivatization at the nitrogen center.
| Reagent | Solvent | Temperature | Typical Reaction Time | Product | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | 2-Amino-3-phenylpropyl cyanide trifluoroacetate (B77799) salt | nih.gov |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1-4 hours | 2-Amino-3-phenylpropyl cyanide hydrochloride salt | nih.gov |
| Oxalyl Chloride / Methanol | Methanol | Room Temperature | < 4 hours | 2-Amino-3-phenylpropyl cyanide hydrochloride salt | nih.gov |
Reactivity at the Chiral Center (C2) and Adjacent Carbons
The reactivity at the C2 carbon (the chiral center) and the adjacent nitrile carbon (C1) is central to the synthetic utility of this compound. This section covers key transformations of these groups and the stereochemical implications of such reactions.
The nitrile and the α-carbon of this compound are both sites for significant chemical transformations.
Nitrile Group Interconversions: The nitrile group is a versatile functional handle that can be converted into several other groups. The most common transformation is its reduction to a primary amine.
Reduction to Amine: The nitrile can be reduced to afford the corresponding diamine, N-Boc-1,3-diamino-2-phenylpropane. This is typically achieved via catalytic hydrogenation over catalysts like Raney Nickel, often activated with palladium, or Platinum dioxide (PtO₂). nih.govnih.govnih.gov Chemical reducing agents such as Lithium aluminum hydride (LiAlH₄) are also effective. whiterose.ac.uk The Boc group is generally stable under these reductive conditions. nih.govnih.gov
Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H), which traps the reaction at the imine stage, followed by aqueous workup to hydrolyze the imine to the aldehyde. nih.gov
Hydrolysis to Amide/Carboxylic Acid: The nitrile can be hydrolyzed under basic or acidic conditions. Mild basic hydrolysis, for example using NaOH in a mixed solvent system like methanol/dichloromethane, can selectively yield the primary amide, (R,S)-2-N-Boc-3-phenylpropanamide. capes.gov.br More vigorous acidic or basic conditions lead to the corresponding carboxylic acid, N-Boc-phenylalanine.
The following table summarizes conditions for the reduction of nitriles in the presence of a Boc-protecting group.
| Substrate Type | Reagent/Catalyst | Conditions | Product | Yield | Reference |
| Boc-protected aminonitrile | Pd-activated Raney-Ni, H₂ | Ethanol, rt, 1 atm | Primary Amine | Good | nih.govnih.gov |
| General Nitrile | LiAlH₄ then H₃O⁺ | Diethyl ether | Primary Amine | High | whiterose.ac.uk |
| General Nitrile | DIBAL-H then H₂O | Toluene/Hexane, -78°C to rt | Aldehyde | Good | nih.gov |
| General Nitrile | NaOH in MeOH/Dioxane | Room Temperature | Primary Amide | High | capes.gov.br |
Carbon-Carbon Bond Formation at C2: The α-proton at the C2 position is acidic and can be removed by a strong base to form an enolate or equivalent carbanion. This nucleophile can then react with various electrophiles to form a new carbon-carbon bond. While specific studies on the α-alkylation of this compound are not widely reported, the alkylation of related N-Boc protected systems, such as lactams and chiral alanine (B10760859) derivatives, proceeds with high yield and selectivity. nih.govgoogle.com This suggests that α-alkylation of the title compound is a feasible strategy for synthesizing α,α-disubstituted amino acid precursors. The choice of base (e.g., LDA, NaHMDS) and electrophile would be critical for success.
The stereochemical integrity of the C2 chiral center is a critical consideration during any chemical transformation. The α-proton's acidity makes it susceptible to epimerization, particularly under basic conditions.
Racemization Concerns: The formation of a planar enolate upon deprotonation of the α-carbon can lead to racemization if the subsequent reaction with an electrophile is not stereocontrolled. A patent exists describing processes for the racemization of enantiomerically enriched α-amino nitriles, indicating that conditions (often basic) can be found to deliberately scramble the stereocenter. google.com
Stereochemical Retention: Conversely, many reactions can be performed with high stereochemical fidelity. The use of the Boc-protecting group is often cited as a factor that helps prevent racemization during subsequent synthetic steps, such as peptide coupling of the corresponding carboxylic acid. nih.gov In reactions like the diastereoselective reduction of related keto-esters, the N-Boc group can act as a chelating or directing group, leading to high levels of stereocontrol. nih.gov For α-alkylation reactions on similar systems, the bulky Boc group and the reaction conditions can lead to high facial selectivity, resulting in a product with high diastereomeric or enantiomeric excess, effectively retaining or inverting the original stereochemistry in a controlled manner. google.com
Stereochemical Aspects and Control in the Context of R,s 2 N Boc 3 Phenylpropyl Cyanide
Formation of Racemic Mixtures and Diastereomeric Ratios
The synthesis of 2-N-Boc-3-phenylpropyl cyanide typically results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. This is a common outcome when a prochiral starting material is reacted with a non-chiral reagent in the absence of any chiral influence. The specific diastereomeric ratio is not applicable in this context as the molecule possesses only one stereocenter. However, in synthetic routes involving diastereoselective reactions to create this or analogous structures, the control of stereochemistry becomes paramount. For instance, in related systems, diastereoselective alkylation of N-Boc-protected lactams has been shown to proceed with high facial selectivity, yielding products with a high degree of stereochemical control.
Enantiomeric Resolution Methodologies for (R,S)-2-N-Boc-3-Phenylpropyl cyanide
Given the formation of a racemic mixture, the separation of the enantiomers is crucial for applications where a single enantiomer is required. Several strategies can be employed for the resolution of this compound.
Classical Resolution with Chiral Resolving Agents
Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. For a compound like this compound, which has a protected amine functionality, the use of chiral acids to form diastereomeric salts is a common approach. The choice of the resolving agent is critical and often determined empirically.
Chromatographic Resolution Techniques
Chiral chromatography offers a powerful method for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high efficiency. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Factors such as the mobile phase composition, temperature, and flow rate play a crucial role in achieving optimal separation.
| Chiral Stationary Phase Type | Typical Mobile Phase | Principle |
| Polysaccharide-based (e.g., Chiralpak) | Normal or Reversed-Phase | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. |
| Macrocyclic Glycopeptide-based (e.g., Chirobiotic) | Reversed-Phase or Polar Organic | Multiple chiral recognition mechanisms including ionic, hydrogen bonding, and inclusion complexation. |
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For β-amino nitriles, enzymes such as lipases and nitrilases can be employed. u-szeged.huresearchgate.net For instance, a lipase might selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity.
Dynamic kinetic resolution (DKR) is an advancement over EKR where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. nih.govresearchgate.net This is particularly advantageous when the stereocenter is prone to racemization under the reaction conditions. The process combines the enzymatic resolution with a racemization catalyst.
Stereochemical Purity Determination Methodologies in Research
Accurate determination of the stereochemical purity, typically expressed as enantiomeric excess (e.e.), is essential. Chiral HPLC and chiral capillary electrophoresis (CE) are the most common and reliable methods.
Chiral HPLC, as mentioned for resolution, is also the primary analytical tool for determining enantiomeric purity. By integrating the peak areas of the two enantiomers, the e.e. can be calculated.
Chiral capillary electrophoresis is another powerful technique that offers high separation efficiency and requires only a small amount of sample. researchgate.net The separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.
Stereochemical Stability and Potential for Racemization under Reaction Conditions
The stereochemical stability of this compound is a critical consideration, particularly during its synthesis, purification, and subsequent reactions. The proton on the carbon atom alpha to the nitrile group is acidic and can be abstracted by a base, leading to the formation of a planar carbanion or a related achiral intermediate. Reprotonation can then occur from either face, resulting in racemization.
Studies on related α-aryl nitriles have shown that they can be configurationally stable under neutral conditions, even at elevated temperatures. However, in the presence of a base, racemization can occur. nih.gov The rate of racemization is dependent on factors such as the strength of the base, the solvent, and the temperature. The N-Boc protecting group is generally stable to a wide range of reaction conditions but is labile to strong acids. organic-chemistry.orgchemistrysteps.com The conditions employed in subsequent synthetic steps must be carefully chosen to avoid compromising the stereochemical integrity of the molecule.
| Condition | Potential for Racemization | Rationale |
| Strong Basic Conditions | High | Abstraction of the acidic α-proton leads to an achiral intermediate. |
| Neutral Conditions | Low | The C-H bond at the stereocenter is generally stable. |
| Acidic Conditions | Low (for racemization) | While strong acid can remove the Boc group, it is less likely to cause racemization at the α-carbon. |
Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis
Precursor to Enantiopure α-Amino Acids and Derivatives
(R,S)-2-N-Boc-3-Phenylpropyl cyanide serves as a key precursor to enantiopure α-amino acids and their derivatives, which are fundamental components of peptides, proteins, and numerous pharmaceuticals. The synthesis of α-aminonitriles is often achieved through the Strecker reaction, a classic method that combines an aldehyde, an amine, and a cyanide source. mdpi.comnih.gov The resulting racemic α-aminonitrile can then be resolved into its constituent enantiomers or hydrolyzed to the corresponding racemic α-amino acid, which is subsequently resolved.
The conversion of the nitrile group to a carboxylic acid is a critical step. This hydrolysis can be catalyzed by either acid or base. lumenlearning.comlibretexts.org For instance, treatment with a mixture of trifluoroacetic acid and sulfuric acid can selectively hydrate (B1144303) the nitrile to an amide, which can be further hydrolyzed to the carboxylic acid. nih.gov Alternatively, potassium hydroxide (B78521) in tert-butyl alcohol provides a simple method for this conversion. acs.org
Given the racemic nature of this compound, obtaining enantiomerically pure products necessitates a resolution step. This can be accomplished through several methods:
Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic compounds. technion.ac.ilnih.govresearchgate.netmdpi.com For example, in a process involving a racemic alcohol, an enzyme can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. A similar strategy can be envisioned for the resolution of a derivative of this compound.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are highly effective for the analytical and preparative separation of enantiomers. nih.gov Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have shown broad applicability in resolving N-protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com This technique allows for the direct separation of the (R)- and (S)-enantiomers of N-Boc protected amino acids and related compounds. researchgate.net
Table 1: Methods for the Synthesis and Resolution of α-Amino Acids from this compound
| Step | Method | Description | Key Reagents/Conditions |
| Synthesis | Strecker Reaction | One-pot synthesis of α-aminonitriles. mdpi.comnih.gov | Aldehyde, Amine, Cyanide Source (e.g., TMSCN) |
| Hydrolysis | Acid-Catalyzed | Conversion of nitrile to carboxylic acid. lumenlearning.comnih.gov | TFA/H₂SO₄ or HCl/H₂O |
| Hydrolysis | Base-Catalyzed | Conversion of nitrile to carboxylic acid. acs.org | KOH/t-BuOH |
| Resolution | Enzymatic Kinetic | Selective enzymatic reaction of one enantiomer. technion.ac.ilresearchgate.net | Lipase (e.g., Candida antarctica Lipase B) |
| Resolution | Chiral HPLC | Chromatographic separation of enantiomers. sigmaaldrich.comresearchgate.net | Chiral Stationary Phase (e.g., Teicoplanin-based) |
Utility in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. nih.govnih.gov The bifunctional nature of this compound, possessing both an amine (after deprotection) and a nitrile group, makes it a potential precursor for the synthesis of various heterocyclic systems. enamine.net For instance, the nitrile group can undergo reduction to a primary amine, which can then participate in cyclization reactions.
One important class of nitrogen-containing heterocycles is the piperidines. The synthesis of substituted piperidines can be achieved through various routes, including the reductive cyclization of appropriate precursors. dtic.mil While direct examples starting from this compound are not prevalent in the literature, a plausible synthetic pathway could involve the following transformations:
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using a reducing agent such as lithium aluminum hydride.
Modification of the Phenylpropyl side chain: Further chemical modifications can be performed to introduce functionalities required for cyclization.
Cyclization: An intramolecular reaction, often promoted by a suitable catalyst or reaction conditions, would lead to the formation of the piperidine (B6355638) ring. For instance, the Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction for preparing 4-piperidones. wikipedia.org
Another potential application is in the synthesis of other N-heterocycles through intramolecular cyclization of tertiary amines, a strategy that has gained significant attention. sci-hub.sepitt.edu Additionally, N-silyl-tethered radical cyclizations offer a pathway to γ-amino alcohols, which are valuable synthetic intermediates. nih.gov
Applications in the Construction of Complex Pharmaceutical Scaffolds and Intermediates
The 2-amino-3-phenylpropyl structural motif is a key component in a variety of biologically active molecules. The versatility of the nitrile and protected amine functionalities in this compound allows for its potential incorporation into complex pharmaceutical scaffolds. enamine.net Aminonitriles are recognized as valuable building blocks in medicinal chemistry due to their ability to be transformed into a range of other functional groups.
While specific examples detailing the use of this compound in the synthesis of marketed drugs are not widely reported, its structural components are present in many pharmaceuticals. For instance, the synthesis of certain piperidine derivatives as σ1 receptor ligands involves the construction of a 4-(2-aminoethyl)piperidine scaffold, a structure that could potentially be derived from intermediates like the target compound. nih.gov
Role in Natural Product Total Synthesis
α-Aminonitriles are versatile intermediates in the total synthesis of natural products, offering multiple modes of reactivity. researchgate.net They can serve as masked iminium ions or be transformed into other functional groups as needed during a synthetic sequence. The application of aminonitriles as key intermediates has been reported in the synthesis of complex natural products. researchgate.net
Although a specific example of the use of this compound in a completed natural product total synthesis is not readily found in the literature, its potential as a chiral building block is evident. The phenylalanine-derived backbone is a common feature in many natural products, and the nitrile and protected amine groups provide handles for further elaboration.
Contribution to Methodological Advancements in Asymmetric Catalysis
This compound and related α-aminonitriles are valuable substrates in the development of new methods in asymmetric catalysis. The enantioselective synthesis of α-aminonitriles is an active area of research, with various catalytic systems being developed to control the stereochemistry of the Strecker reaction. mdpi.comnih.govacs.org
Furthermore, the development of catalytic dynamic resolution (CDR) methods for N-Boc protected heterocycles, such as piperidine, highlights the importance of these substrates in advancing synthetic methodology. nih.gov In a CDR process, a racemic mixture is converted into a single enantiomer of the product through the use of a chiral catalyst that facilitates the racemization of the starting material and the selective reaction of one enantiomer. Such methodologies are crucial for the efficient synthesis of enantiomerically pure compounds.
Table 2: Summary of Synthetic Applications and Methodologies
| Application Area | Synthetic Utility | Key Transformations/Concepts |
| Enantiopure α-Amino Acids | Precursor to phenylalanine derivatives. | Nitrile hydrolysis, enzymatic resolution, chiral HPLC. |
| Nitrogen-Containing Heterocycles | Potential precursor to piperidines and other N-heterocycles. | Nitrile reduction, intramolecular cyclization. |
| Pharmaceutical Scaffolds | Building block for complex molecules. | Versatility of aminonitrile functionality. |
| Natural Product Synthesis | Source of chiral backbone. | Use of aminonitriles as versatile intermediates. |
| Asymmetric Catalysis | Substrate for developing new catalytic methods. | Asymmetric Strecker reaction, catalytic dynamic resolution. |
Future Directions and Emerging Research Avenues for R,s 2 N Boc 3 Phenylpropyl Cyanide
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and other fine chemicals. For compounds like (R,S)-2-N-Boc-3-Phenylpropyl cyanide, future research is geared towards developing more environmentally benign and sustainable synthetic routes.
One major focus is the replacement of hazardous reagents and solvents. The classical Strecker reaction, a common method for synthesizing α-aminonitriles, often utilizes toxic cyanide sources. nih.govnih.govmdpi.com Research is actively exploring cyanide-free alternatives and the use of less toxic cyanating agents. organic-chemistry.org Furthermore, the use of water as a solvent is a key goal in green chemistry. nih.gov The development of water-tolerant catalytic systems, such as the use of indium powder in water for the three-component synthesis of α-aminonitriles, represents a significant step forward. nih.gov
Biocatalysis presents another promising avenue for the sustainable synthesis of chiral aminonitriles and their derivatives. nih.gov Enzymes, such as nitrilases and amidases, can offer high enantioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. nih.gov For instance, phenylalanine ammonia (B1221849) lyases (PALs) have been effectively used for the amination of cinnamic acid derivatives to produce phenylalanine analogues, showcasing the potential of enzymatic processes in creating valuable chiral building blocks. frontiersin.org The development of immobilized enzymes further enhances their industrial applicability by allowing for catalyst recycling and integration into continuous flow processes. frontiersin.orgnovartis.com
The design of biodegradable molecules is also a key aspect of green chemistry. Research into ionic liquids derived from amino acids like phenylalanine is paving the way for the development of more sustainable and "benign by design" chemicals. nih.govlincoln.ac.uk By incorporating biodegradable moieties into the structure of reagents and catalysts, the environmental impact of chemical processes can be significantly reduced.
| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |
| Use of Aqueous Media | Replacing organic solvents with water. nih.gov | Reduces volatile organic compound (VOC) emissions and improves safety. |
| Biocatalysis | Employing enzymes (e.g., nitrilases, PALs) for synthesis. nih.govnih.govfrontiersin.org | High enantioselectivity, mild reaction conditions, and reduced waste. |
| Cyanide-Free Routes | Developing synthetic methods that avoid highly toxic cyanide salts. organic-chemistry.org | Enhances the safety profile of the synthesis. |
| Biodegradable Reagents | Designing reagents and catalysts that readily break down in the environment. nih.govlincoln.ac.uk | Minimizes long-term environmental persistence and impact. |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The stereoselective synthesis of this compound is of paramount importance, and the development of novel catalytic systems is central to achieving high efficiency and enantioselectivity.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral organocatalysts, such as those based on thiourea (B124793) or squaramide, can activate the electrophile (an imine intermediate) and the nucleophile (a cyanide source) simultaneously through hydrogen bonding, leading to highly enantioselective Strecker-type reactions. mdpi.com Researchers are continually designing new organocatalysts to improve reaction rates, catalyst loading, and substrate scope. westlake.edu.cnacs.org
Phase-transfer catalysis (PTC) offers a practical and scalable method for the synthesis of chiral α-amino nitriles. nih.govacs.org Chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts can facilitate the transfer of the cyanide anion from an aqueous or solid phase to an organic phase containing the imine substrate, enabling the reaction to proceed with high enantioselectivity. ijirset.comyoutube.com This technique is particularly attractive for industrial applications due to its operational simplicity and the potential for catalyst recycling. ijirset.com
Metal-based catalysts continue to be a major focus of research. Chiral Lewis acidic complexes of metals like titanium, aluminum, and rare-earth elements have been shown to be effective in catalyzing the asymmetric addition of cyanide to imines. diva-portal.orgorganic-chemistry.orgdiva-portal.org Ongoing research aims to develop more active and robust catalysts that can operate at low loadings and tolerate a wider range of functional groups. The development of heterogeneous catalysts, where the active metal complex is supported on a solid material, is also a key area of investigation, as it simplifies product purification and catalyst reuse. diva-portal.org
| Catalytic System | Mechanism of Action | Advantages for Synthesizing Chiral Aminonitriles |
| Organocatalysis | Activation of reactants through non-covalent interactions (e.g., hydrogen bonding). mdpi.com | Metal-free, often low toxicity, and capable of high enantioselectivity. westlake.edu.cnacs.org |
| Phase-Transfer Catalysis | Facilitates the transfer of reactants between immiscible phases. ijirset.comyoutube.com | Scalable, operationally simple, and often uses inexpensive reagents. nih.govacs.org |
| Metal Catalysis | Lewis acid activation of the imine substrate by a chiral metal complex. diva-portal.orgorganic-chemistry.orgdiva-portal.org | High catalytic activity and well-established for a variety of transformations. |
Expansion of Synthetic Utility to New Chemical Space
This compound is a versatile building block, and future research will undoubtedly focus on expanding its applications in the synthesis of novel and complex molecules.
One promising area is the synthesis of peptide mimics or peptidomimetics . researchgate.netnih.gov The unnatural amino acid derived from this aminonitrile can be incorporated into peptide chains to introduce conformational constraints, improve metabolic stability, and enhance biological activity. nih.gov The development of efficient methods to convert the nitrile group into other functionalities, such as amides or tetrazoles, will further broaden its utility in this area.
The compound can also serve as a precursor for the synthesis of a variety of heterocyclic compounds . nih.gov The nitrile and amine functionalities can participate in various cyclization reactions to form complex scaffolds that are of interest in medicinal chemistry. For example, the nitrile group can be transformed into an amidine, which can then be used to construct imidazole (B134444) or pyrimidine (B1678525) rings.
Furthermore, this compound can be utilized in combinatorial chemistry and diversity-oriented synthesis . Its straightforward synthesis and the presence of two modifiable functional groups make it an ideal starting material for the rapid generation of libraries of related compounds for high-throughput screening in drug discovery programs.
Integration into Automated and Flow Chemistry Platforms
The integration of chemical synthesis into automated and flow chemistry platforms is revolutionizing the pharmaceutical and chemical industries. irost.irnih.govscientistlive.com These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. semanticscholar.orgnih.govacs.org
Flow chemistry is particularly well-suited for the synthesis of aminonitriles. rhhz.net Reactions involving hazardous reagents, such as cyanides or azides, can be performed more safely in a continuous flow reactor, as only small amounts of the reagents are present in the reaction zone at any given time. anton-paar.com Flow systems also allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. frontiersin.orgnovartis.com The synthesis of peptides using flow chemistry has already been demonstrated to be a viable and efficient alternative to solid-phase synthesis. durham.ac.ukthieme-connect.de
The use of microreactors in chemical synthesis is a rapidly growing field. diva-portal.orgscientistlive.comsemanticscholar.organton-paar.com These miniaturized reactors offer extremely high surface-area-to-volume ratios, leading to excellent heat and mass transfer. irost.ir This can be particularly beneficial for highly exothermic or fast reactions. The development of tailor-made microreactors for specific synthetic transformations is an active area of research. anton-paar.com
The combination of flow chemistry with immobilized catalysts or reagents further enhances the efficiency and sustainability of chemical processes. frontiersin.orgnovartis.com For example, an immobilized enzyme or a supported metal catalyst can be packed into a column and integrated into a flow system, allowing for continuous production and easy separation of the product from the catalyst. diva-portal.org
| Technology | Key Features | Benefits for this compound Synthesis |
| Flow Chemistry | Continuous processing in a reactor. nih.govacs.orgrhhz.net | Enhanced safety, scalability, and precise control over reaction conditions. |
| Microreactors | Miniaturized reaction systems with high surface-area-to-volume ratios. irost.irscientistlive.comsemanticscholar.org | Improved heat and mass transfer, leading to higher yields and selectivities. |
| Immobilized Catalysts | Catalysts are fixed to a solid support. frontiersin.orgnovartis.comdiva-portal.org | Facilitates catalyst recycling and product purification in continuous processes. |
Q & A
Q. What is the functional role of the tert-butyloxycarbonyl (Boc) group in (R,S)-2-N-Boc-3-Phenylpropyl cyanide, and how is it introduced/removed during synthesis?
The Boc group serves as a protective moiety for the amine functionality, preventing undesired side reactions during multi-step syntheses. Methodologically, it is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., using DMAP or triethylamine in THF) . Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane, followed by neutralization to regenerate the free amine. Researchers must monitor reaction progress via TLC or HPLC to confirm complete deprotection without side-product formation .
Q. What safety protocols are critical when handling the cyanide moiety in this compound?
Cyanide-containing compounds require stringent safety measures:
- Work in a fume hood with proper PPE (gloves, lab coat, eye protection).
- Use cyanide-specific antidote kits (e.g., hydroxocobalamin or sodium thiosulfate) in emergency settings. Avoid amyl nitrite in cases of smoke inhalation or CO co-exposure .
- Monitor serum lactate levels (>8 mmol/L indicates cyanide toxicity) and dispose of waste via alkaline chlorination to convert cyanide to less toxic cyanate .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, given its stereochemical complexity?
Chiral separation techniques include:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and a hexane/isopropanol mobile phase. Optimize flow rate and temperature to resolve diastereomers .
- Diastereomeric crystallization : Introduce a chiral auxiliary (e.g., (S)-mandelic acid) to form salts with distinct solubility profiles. Monitor crystallization kinetics to avoid racemization .
- Enzymatic resolution : Lipases or esterases may selectively hydrolyze one enantiomer, though substrate compatibility must be validated .
Q. What advanced spectroscopic techniques are recommended to confirm structural and stereochemical integrity?
- NMR spectroscopy : Use - HSQC and NOESY to differentiate diastereomers via coupling constants () and spatial interactions. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Boc group at m/z 100–105) .
- IR spectroscopy : Validate the nitrile stretch (~2250 cm) and Boc carbonyl (~1680 cm) .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Parameter optimization : Replicate reactions under controlled conditions (temperature, catalyst loading, solvent purity). For example, Pd(PPh) catalyst efficiency varies with moisture content .
- Cross-validation : Compare NMR data with computational predictions (DFT) or reference spectra from databases like NIST Chemistry WebBook .
- Batch analysis : Use LC-MS to identify impurities (e.g., de-Boc byproducts) that may skew yields .
Q. What are the applications of this compound in medicinal chemistry or peptidomimetic design?
The Boc-protected cyanide serves as:
- A precursor for β-amino acids : Catalytic hydrogenation of the nitrile group yields β-aminopropionic acid derivatives, key in protease inhibitor design .
- A building block for chiral ligands : The phenylpropyl backbone can coordinate metals (e.g., Pd) in asymmetric catalysis .
- Solid-phase synthesis intermediates : The Boc group enables selective deprotection during peptide elongation .
Q. How can lab-induced cyanide toxicity be mitigated during large-scale reactions?
- Real-time monitoring : Use cyanide-specific electrodes or fluorescent probes (e.g., naphthalene dialdehyde) to detect airborne CN .
- Antidote availability : Pre-dilute hydroxocobalamin (5 g in 200 mL saline) for rapid IV administration in case of exposure .
- Waste treatment : Degrade residual cyanide with Fe-EDTA complexes under alkaline conditions to form non-toxic ferrocyanides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
